molecular formula C6H7N3S2 B3196775 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile CAS No. 1000933-55-0

2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile

Cat. No.: B3196775
CAS No.: 1000933-55-0
M. Wt: 185.3 g/mol
InChI Key: NYHFYHGWZWEWBU-UHFFFAOYSA-N
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Description

2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile ( 1000933-55-0) is a high-value chemical building block with the molecular formula C6H7N3S2 and a molecular weight of 185.27 g/mol . This compound features a multifaceted molecular architecture, consisting of a 2-amino-4-methylthiazole scaffold—a privileged structure in medicinal chemistry—linked to a nitrile-functionalized acetonitrile moiety via a sulfanyl bridge. This unique structure makes it a versatile synthon for the synthesis of diverse heterocyclic compounds, particularly in the development of novel thiazole derivatives which are frequently explored for their pharmacological potential . The presence of reactive functional groups, including the primary amine on the thiazole ring and the electrophilic nitrile group, provides handles for further chemical elaboration. Researchers can utilize this compound in nucleophilic substitution reactions, cyclization processes, and as a precursor for more complex molecular architectures. Thiazole-containing compounds analogous to this reagent have demonstrated significant biological activities in scientific research, including serving as key intermediates in the synthesis of potential antitumor agents and other pharmacologically active molecules. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. For detailed specifications, handling, and storage information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

2-[(2-amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S2/c1-4-5(10-3-2-7)11-6(8)9-4/h3H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHFYHGWZWEWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000933-55-0
Record name 2-[(2-amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

Anticancer Activity

2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile has been investigated for its anticancer properties. Thiazole derivatives are known for their ability to inhibit cancer cell proliferation. For instance, a study synthesized several thiazole-based compounds and evaluated their cytotoxicity against various cancer cell lines, including A549 (lung cancer) and U251 (glioblastoma) cells. The results indicated that certain derivatives exhibited significant anticancer activity with IC50 values ranging from 10 µM to 30 µM , highlighting the importance of structural modifications in enhancing efficacy .

CompoundCell LineIC50 (µM)Activity
1A54925Moderate
2U25115High
3HeLa20Moderate

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that thiazole derivatives can exhibit activity against various pathogens, including bacteria and fungi. For example, a derivative demonstrated effective inhibition of Mycobacterium tuberculosis with an MIC (Minimum Inhibitory Concentration) of 0.09 µg/mL , suggesting its potential as a lead compound in tuberculosis treatment .

Pesticide Development

In agriculture, thiazole derivatives are being explored as potential pesticides due to their bioactivity against pests. The synthesis of thiazole-based compounds has led to the development of new formulations that can effectively target agricultural pests while minimizing toxicity to non-target organisms. A study reported that certain thiazole derivatives exhibited significant insecticidal activity against common agricultural pests, which could lead to the development of safer and more effective pest control agents .

Synthesis of Functional Materials

The unique properties of thiazole compounds make them suitable for the synthesis of functional materials. Research has shown that incorporating thiazole moieties into polymer matrices can enhance thermal stability and mechanical properties. For instance, a recent study demonstrated that polymers containing thiazole units exhibited improved tensile strength and thermal resistance compared to their non-thiazole counterparts .

Case Study 1: Anticancer Efficacy

A comprehensive study conducted by Evren et al. synthesized a series of thiazole-containing compounds and evaluated their anticancer efficacy using the MTT assay. The most active compound showed an IC50 value of 23.30 ± 0.35 mM against A549 cells, indicating its potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis

A research team focused on developing new thiazole derivatives with enhanced activity against Mycobacterium tuberculosis. Their findings revealed that specific modifications to the thiazole ring significantly increased antimicrobial potency, with some compounds achieving MIC values as low as 0.09 µg/mL .

Mechanism of Action

The mechanism of action of 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its antioxidant properties can protect cells from oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives with sulfanyl substituents are a well-studied class due to their diverse applications. Below is a detailed comparison of 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile with analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications
This compound (Target Compound) C₆H₇N₃S₂ 185.28 –SCH₂CN High reactivity due to nitrile group
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]-N,N-dimethylpropanamide C₉H₁₅N₃OS₂ 245.36 –SCH₂CON(CH₃)₂ Amide group enhances stability
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone C₆H₈N₂OS 156.21 –COCH₃ Precursor for thiazole derivatives
Famotidine C₈H₁₅N₇O₂S₃ 337.45 –S–(CH₂)₃–SO₂NH–C(NH)NH₂ H₂ receptor antagonist (anti-ulcer)
5-(Furan-2-yl)-1,2,4-triazol-4H-3-yl-sulfanyl-N-acetamides Varies ~250–300 –S– linked to triazole and furan Anti-exudative activity in rodents

Key Comparisons:

Functional Group Influence The nitrile group (–CN) in the target compound contrasts with the amide group (–CON(CH₃)₂) in its propanamide analog . Nitriles are more electrophilic, facilitating nucleophilic additions or cyclizations, whereas amides offer hydrolytic stability and hydrogen-bonding capacity. The acetyl group (–COCH₃) in 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone simplifies synthetic pathways but lacks the sulfanyl linkage critical for sulfur-mediated bioactivity.

Biological Activity

  • Famotidine shares a thiazole core but incorporates a sulfonamide and guanidine moiety, enabling histamine H₂ receptor antagonism. This highlights how sulfur-containing thiazoles can achieve high specificity in drug design.
  • Triazole-sulfanyl derivatives exhibit anti-exudative effects, suggesting that the sulfanyl group itself may modulate inflammatory responses, though heterocycle choice (thiazole vs. triazole) alters target selectivity.

Physicochemical Properties

  • The target compound’s lower molar mass (185.28 g/mol ) compared to its propanamide analog (245.36 g/mol ) may improve membrane permeability but reduce aqueous solubility.
  • Famotidine’s larger structure (337.45 g/mol ) includes polar sulfonamide and guanidine groups, enhancing solubility and bioavailability for oral administration.

Research Findings and Implications

  • Synthetic Utility : The sulfanyl-acetonitrile group in the target compound enables facile derivatization, such as nucleophilic substitution at the nitrile or thiol-disulfide exchange reactions .
  • Toxicity Considerations: Thiazole derivatives generally require careful toxicological evaluation, as noted for related compounds where hazards remain understudied .

Biological Activity

The compound 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile is a thiazole derivative known for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antidiabetic activities, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of amino and sulfanyl groups enhances its reactivity and potential for biological activity.

1. Anticancer Activity

Research has identified thiazole derivatives as promising candidates in cancer therapy. For instance, compounds with similar thiazole structures have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study:
A study evaluated the anticancer properties of thiazole derivatives, revealing that specific modifications to the thiazole ring could enhance activity. For example, a compound with a similar structure exhibited an IC50 value of 1.61 µg/mL against A-431 cells, indicating potent activity .

CompoundCell LineIC50 (µg/mL)
Thiazole DerivativeA-4311.61
Thiazole DerivativeJurkat<10

2. Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been extensively studied. Compounds similar to this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Case Study:
In vitro tests demonstrated that certain thiazole analogues achieved minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus, showcasing their potential as effective antimicrobial agents .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

3. Antidiabetic Activity

Thiazole derivatives have also been investigated for their antidiabetic effects. One study highlighted that a related compound improved insulin sensitivity in diabetic models, suggesting that modifications in the thiazole structure could lead to enhanced metabolic benefits .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often linked to their structural features. The following points summarize key findings regarding SAR:

  • Electron Donating Groups: Methyl substitutions on the phenyl ring significantly enhance anticancer activity.
  • Functional Groups: The presence of amino and sulfanyl groups is crucial for maintaining biological activity.
  • Ring Modifications: Variations in the thiazole ring can lead to different interactions with biological targets, affecting potency.

Q & A

Q. How can a multi-omics approach be integrated to study the compound’s mechanism of action?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) to map cellular responses. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify perturbed biological networks. Validate key targets via CRISPR/Cas9 knockouts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.